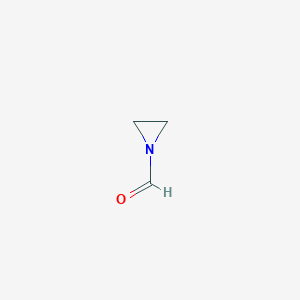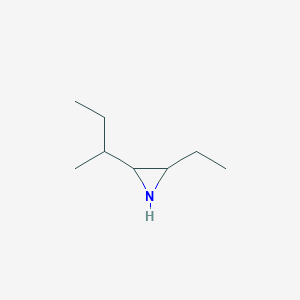
2-(Butan-2-yl)-3-ethylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butan-2-yl)-3-ethylaziridine is an organic compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a butan-2-yl group and an ethyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-3-ethylaziridine can be achieved through several methods:
Cyclization of Amines: One common method involves the cyclization of appropriate amines with halogenated compounds. For instance, reacting 2-(Butan-2-yl)amine with ethyl halide under basic conditions can lead to the formation of the aziridine ring.
Epoxide Ring-Opening: Another method involves the ring-opening of epoxides with amines. For example, reacting 2-(Butan-2-yl)amine with ethyl epoxide can yield the desired aziridine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butan-2-yl)-3-ethylaziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, thiols, and amines. Reactions are typically carried out under mild conditions using solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include ring-opened amines or substituted aziridines.
Oxidation: Products include aziridine oxides or other oxidized derivatives.
Reduction: Products include primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-(Butan-2-yl)-3-ethylaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Butan-2-yl)-3-ethylaziridine involves its high reactivity due to the strained aziridine ring. This reactivity allows it to interact with various molecular targets, including nucleophiles and electrophiles. The compound can form covalent bonds with biological molecules, potentially leading to biological activity such as enzyme inhibition or DNA interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Butan-2-yl)aziridine: Lacks the ethyl group, making it less sterically hindered and potentially more reactive.
3-Ethylaziridine: Lacks the butan-2-yl group, resulting in different steric and electronic properties.
Aziridine: The simplest aziridine, lacking both butan-2-yl and ethyl groups, making it the most reactive among the series.
Uniqueness
2-(Butan-2-yl)-3-ethylaziridine is unique due to the presence of both butan-2-yl and ethyl groups, which influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
51617-01-7 |
|---|---|
Molekularformel |
C8H17N |
Molekulargewicht |
127.23 g/mol |
IUPAC-Name |
2-butan-2-yl-3-ethylaziridine |
InChI |
InChI=1S/C8H17N/c1-4-6(3)8-7(5-2)9-8/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
RIXJGSZRHHMFTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(N1)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)
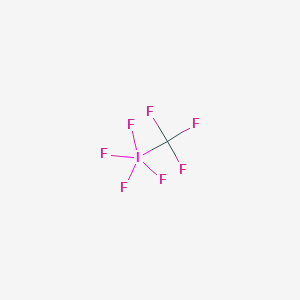

![7-Butyl-4-ethyl-6-methyl-1h-pyrano[3,4-c]pyridine-3,8(4h,7h)-dione](/img/structure/B14658216.png)
![Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate](/img/structure/B14658221.png)
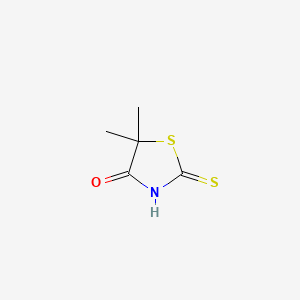
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)
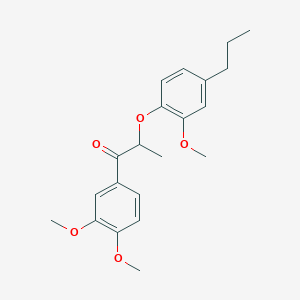
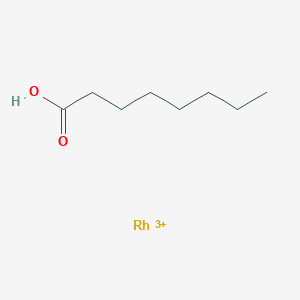
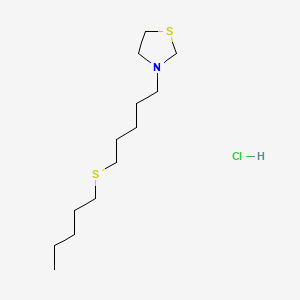
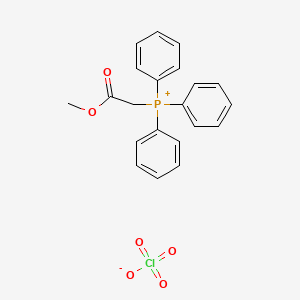
![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
